REACTION_CXSMILES
|
[CH2:1]([NH:3][C:4]([NH:6][CH2:7][CH3:8])=[O:5])[CH3:2].[C:9](CC(O)=O)#[N:10].C(O[C:19](=[O:21])[CH3:20])(=O)C>>[NH2:10][C:9]1[N:6]([CH2:7][CH3:8])[C:4](=[O:5])[N:3]([CH2:1][CH3:2])[C:19](=[O:21])[CH:20]=1
|
Name
|
|
Quantity
|
12.69 g
|
Type
|
reactant
|
Smiles
|
C(C)NC(=O)NCC
|
Name
|
|
Quantity
|
11.9 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
under dry atmosphere
|
Type
|
CUSTOM
|
Details
|
were evaporated
|
Type
|
ADDITION
|
Details
|
5% sodium hydroxide was added
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(N(C(N1CC)=O)CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |